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This technical guide delves into the foundational studies concerning tremorogenesis, with a
focus on the term "Lon 954." Initial research reveals a likely point of confusion between a
historical tremor-inducing agent, LON-954, and a modern pharmaceutical compound, NBI-
921352, where tremor has been observed as a side effect in preclinical studies. This guide will
first elucidate the distinct nature of these two molecules and then provide a detailed analysis of
the available scientific data for each, adhering to the requested format for researchers,
scientists, and drug development professionals.

Part 1: NBI-921352 (Formerly XEN901) and Tremor
as a Preclinical Observation

NBI-921352 is a novel, first-in-class, selective inhibitor of the NaV1.6 sodium channel.[1][2][3] It
has been investigated for the treatment of SCN8A-developmental epileptic encephalopathy
(SCN8A-DEE) and focal-onset seizures.[1][2] While the primary focus of its development is
anti-seizure efficacy, preclinical studies have noted tremor as a potential side effect at high
concentrations.

Mechanism of Action of NBI-921352
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NBI-921352 is a potent and state-dependent inhibitor of the NaV1.6 sodium channel, showing

a strong preference for the inactivated state of the channel.[2][3] This mechanism allows it to

selectively target hyperactive neurons, a hallmark of epilepsy. Its selectivity for NaV1.6 over

other sodium channel isoforms is a key feature of its design.[1][2]

Presynaptic Neuron

Required for

NaV1.6 Sodium Channel -~ | Action Potential ~ | Neurotransmitter
Propagation

(Inactivated State)

Triggers

= Release

Click to download full resolution via product page

Mechanism of action of NBI-921352.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative data for NBI-921352 from preclinical

studies.

Table 1: Potency and Selectivity of NBI-921352[1][2][4]

Selectivity Ratio (vs.

Channel Isoform IC50 (pM)

NaV1.6)
hNaV1.6 0.051
hNav1.1 39 756x%
hNav1.2 6.9 134x
hNav1.7 14 276x
hNaV1.3, hNaVv1.4, hNaVv1.5 >30 >583x

Table 2: Efficacy of NBI-921352 in a Rat Seizure Model[1]
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95% Confidence

Seizure Model Endpoint ED50 (mg/kg)
Interval
Prevention of GTC
Rat DC-MES with hindlimb- 3.7 2.3-7.6
extension

Table 3: Adverse Behavioral Signs in Preclinical Models[1][5]

Lowest Plasma Concentration Associated

Compound with Abnormal Behavioral Signs (Tremor,
Ataxia, Hypoactivity)
Noted at "sufficiently high" plasma

NBI-921352 .
concentrations

Carbamazepine Noted

Phenytoin Noted

Lacosamide Noted

Experimental Protocols

In Vitro Electrophysiology for Potency and Selectivity:[4]

o Cell Line: HEK-293 cells heterologously expressing human NaV channel isoforms (hNaV1.1,
hNaV1.2, hNaV1.3, hNaV1.4, hNaV1.5, hNaV1.6, and hNaV1.7).

o Method: Automated patch-clamp techniques were used to measure the inhibitory
concentration 50% (IC50) of NBI-921352 on each channel isoform.

o Data Analysis: The IC50 values were calculated from at least three biological replicates.

In Vivo Seizure Model (Rat DC-MES Assay):[1]

e Animal Model: Wild-type Sprague Dawley rats.
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e Procedure: A direct-current electrical stimulus was used to induce maximal electroshock
seizures (MES).

e Drug Administration: NBI-921352 was administered orally.

o Endpoint: The ability of NBI-921352 to prevent generalized tonic-clonic seizures (GTC) with
hindlimb-extension was assessed in a dose-dependent manner.

Data Analysis: The effective dose 50% (ED50) was calculated.

Behavioral Observations in Preclinical Models:[5]

Animal Models: Mice and rats.

e Procedure: Animals were observed by trained scientists for the first 30 minutes after dosing
and again at the time of the assay (2 hours post-dose).

» Observed Signs: Signs of abnormal behavior, including tremor, ataxia, and hypoactivity, were
noted.

o Correlation: The lowest plasma concentration at which these behavioral signs were observed
was recorded for each compound tested.

Clinical Trial Status and Reported Adverse Events

NBI-921352 has progressed to Phase 2 clinical trials for the treatment of SCN8A-DEE and
adult focal-onset seizures.[1][6][7][8] While early studies suggested that NBI-921352 was
generally well-tolerated, a Phase 2 trial in adult patients with focal onset seizures failed to
demonstrate a meaningful reduction in seizure frequency, and further development for this
indication was halted.[6][9] Detailed, publicly available data on the incidence of tremor in
human subjects from these trials is limited.

Part 2: LON-954 - A Historical Tremor-Inducing
Agent

LON-954, with the chemical name N-carbamoyl-2-(2,6-dichlorophenyl) acetamidine
hydrochloride, is a compound that has been historically studied for its ability to induce tremors
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in animal models.[10] This research, primarily from the 1980s and 1990s, aimed to understand

the neurochemical basis of tremors.

Mechanism of Tremorogenesis of LON-954

Studies on LON-954 have implicated both the dopaminergic and serotonergic systems in its

tremor-inducing effects.

e Dopaminergic System: The tremor produced by LON-954 in mice is potentiated by both
typical and atypical neuroleptics, suggesting an involvement of striatal dopamine
antagonism.[11] The most effective potentiating agents were those with selective action at
dopamine receptors.[11]

¢ Serotonergic System: In rats, LON-954 was found to alter the metabolism of 5-
hydroxytryptamine (5-HT), or serotonin.[10] The drug increased 5-HT content in the
tuberculum olfactorium and basal ganglia while decreasing 5-hydroxyindoleacetic acid (5-
HIAA) levels.[10] Furthermore, pretreatment with p-chlorophenylalanine, a 5-HT synthesis
inhibitor, prevented LON-954 from inducing tremors, indicating a direct role for serotonin in
this process.[10]
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Proposed pathways for LON-954-induced tremor.

Quantitative Data from LON-954 Studies

Table 4: Tremor Characteristics Induced by LON-954 in Rats[10]

. Frequency of
Dosage (mgl/kg, IP)  Onset of Tremor Duration of Tremor T
remor

5, 10, 20 Within 2 minutes 30-45 minutes 16 Hz

Experimental Protocols

Tremor Induction and Measurement in Rats:[10]
e Animal Model: Rats.

e Drug Administration: LON-954 was administered intraperitoneally (IP) at doses of 5, 10, and
20 mg/kg.

o Tremor Assessment: The presence, onset, duration, and frequency of tremors were
observed and recorded.

Neurochemical Analysis of 5-HT and 5-HIAA:[10]

e Procedure: Following the administration of LON-954, brain regions including the tuberculum
olfactorium, basal ganglia, and medulla oblongata were dissected.

e Analysis: The levels of 5-HT and its metabolite, 5-HIAA, were measured in these brain
regions to assess changes in serotonin metabolism.

Conclusion

In summary, the query regarding "foundational studies on Lon 954 tremorogenesis"
encompasses two distinct areas of research. The historical compound, LON-954, is a valuable
tool for studying the neurochemical basis of tremor, with evidence pointing to the involvement
of both the dopaminergic and serotonergic systems. In contrast, the modern antiepileptic drug
candidate, NBI-921352, a selective NaV1.6 sodium channel inhibitor, has shown tremor as a
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dose-limiting side effect in preclinical animal models. For drug development professionals, the
preclinical tremor signal with NBI-921352 underscores the importance of careful dose-
escalation studies and monitoring for motor side effects in clinical trials of novel ion channel
modulators. The distinct mechanisms of tremor induction by LON-954 and the potential for
tremor as a side effect of NBI-921352 highlight the complex and multifaceted nature of
tremorogenesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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» To cite this document: BenchChem. [Foundational Studies on Tremorogenesis: A Tale of Two
Compounds]. BenchChem, [2026]. [Online PDF]. Available at:
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tremorogenesis-a-tale-of-two-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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